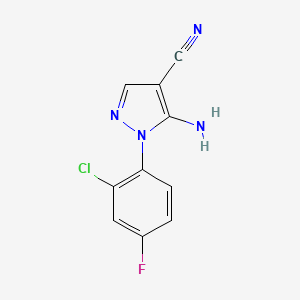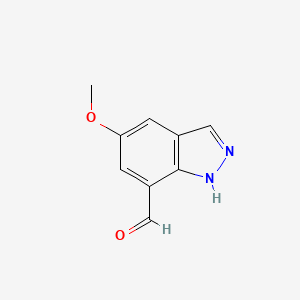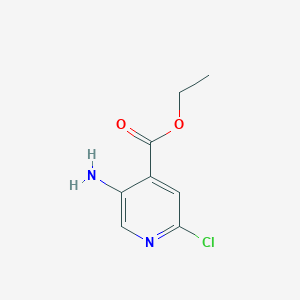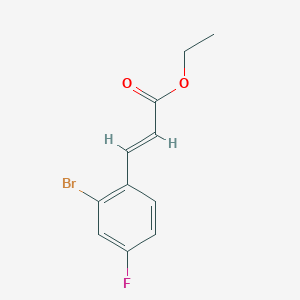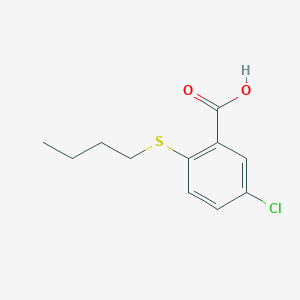
2-(Butylsulfanyl)-5-chlorobenzoic acid
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with acids, bases, oxidizing or reducing agents, and other organic compounds .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. The compound’s acid/base properties and its behavior under various conditions are also studied .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Antiviral Agents
2-(Butylsulfanyl)-5-chlorobenzoic acid is an intermediate in the synthesis of various chemical compounds. For instance, a derivative of 4-chlorobenzoic acid was used in synthesizing 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which demonstrated antiviral activity against the tobacco mosaic virus (Chen et al., 2010).
Applications in Biochemistry
In biochemistry, derivatives of chlorobenzoic acid have been utilized for various purposes. For example, 5,5'-dithiobis(2-nitrobenzoic acid), a water-soluble aromatic disulfide synthesized from a chlorobenzoic acid derivative, has been useful for determining sulfhydryl groups in biological materials (Ellman, 1959).
Studies in Organic Electronics
The compound has also found use in the field of organic electronics. Radical ions from 3,3''',3'''''-tris(butylsulfanyl)-2,2':5',2'':5'',2''',5''',2'''':5'''',2'''''-sexithiophene were studied, indicating its versatility in different oxidation states, which is crucial for applications in electronic materials (Alberti et al., 2003).
Environmental Applications
In environmental science, derivatives of chlorobenzoic acid have been used to study the degradation of organic contaminants. Enhanced ozonation degradation of para-chlorobenzoic acid with the addition of peroxymonosulfate was investigated, providing insights into advanced water treatment processes (Jing et al., 2015).
Catalysis and Organic Synthesis
The compound also plays a role in catalysis and organic synthesis. A study on copper-catalyzed amination of chlorobenzoic acids leading to the synthesis of N-aryl anthranilic acid derivatives highlights its importance in creating complex organic molecules (Mei et al., 2006).
Wirkmechanismus
- The primary target of 2-(Butylsulfanyl)-5-chlorobenzoic acid is related to its antifibrinolytic properties. Specifically, it inhibits plasminogen activators, which play a role in fibrinolysis (the breakdown of blood clots). By blocking these activators, the compound helps promote clotting postoperatively .
- Aminocaproic acid (the generic name for this compound) is a derivative of the amino acid lysine. It binds reversibly to the kringle domain of plasminogen, preventing its binding to fibrin and subsequent activation to plasmin. Plasmin is responsible for breaking down fibrin clots. Additionally, aminocaproic acid has antiplasmin activity, further inhibiting fibrinolysis .
- Interestingly, aminocaproic acid may also prevent the formation of lipoprotein (a), a risk factor for vascular disease .
Target of Action
Mode of Action
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-butylsulfanyl-5-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVVBKIWMIWKAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]-](/img/structure/B1398855.png)
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398857.png)
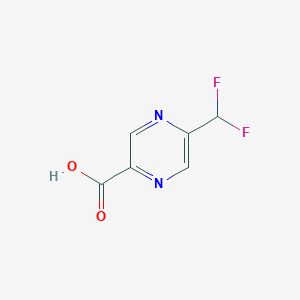
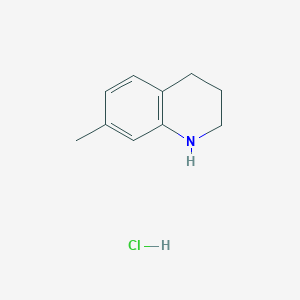
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone](/img/structure/B1398860.png)
